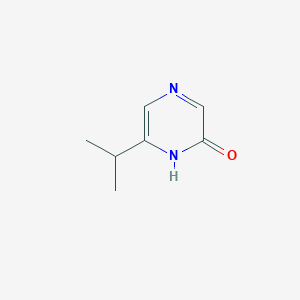

6-Isopropyl-pyrazin-2-ol

Descripción

6-Isopropyl-pyrazin-2-ol is a heterocyclic aromatic compound featuring a pyrazine backbone substituted with a hydroxyl (-OH) group at position 2 and an isopropyl group (-CH(CH₃)₂) at position 4. Its molecular formula is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol. Pyrazine derivatives are widely studied for their roles in agrochemicals, pharmaceuticals, and flavor chemistry due to their structural versatility and reactivity.

Propiedades

IUPAC Name |

6-propan-2-yl-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(2)6-3-8-4-7(10)9-6/h3-5H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTAZUKOZSVVDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-pyrazin-2-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dichloropyrazine with isopropylamine followed by hydrolysis can yield 6-Isopropyl-pyrazin-2-ol .

Industrial Production Methods

Industrial production methods for 6-Isopropyl-pyrazin-2-ol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

6-Isopropyl-pyrazin-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 6-Isopropyl-pyrazin-2-ol can yield 6-isopropylpyrazin-2-one, while reduction can produce 6-isopropylpyrazin-2-amine .

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Medicine: Research has indicated its potential use in developing new therapeutic agents for treating infectious diseases.

Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 6-Isopropyl-pyrazin-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also interact with enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

2-Isopropyl-6-methoxypyrazine

- Molecular Formula : C₈H₁₂N₂O

- Molecular Weight : 152.20 g/mol

- Key Differences : The methoxy (-OCH₃) group at position 2 replaces the hydroxyl group, reducing hydrogen-bonding capacity but increasing lipophilicity. This compound is often used in flavor chemistry due to its volatility and aroma profile .

6-(2-Hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

- Molecular Formula : C₁₁H₁₄N₄O₂

- Molecular Weight : 246.26 g/mol

- Key Differences: A pyrazolo-pyrimidinone core replaces the pyrazine ring, with a hydroxyethyl (-CH₂CH₂OH) substituent.

Substitution Patterns in Pharmaceutical Derivatives

Patented compounds such as 1-[(1S,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl]-2-methyl-propan-2-ol highlight the role of fused heterocycles (e.g., triazolo-pyrazines) in modulating biological activity. These structures prioritize target selectivity over simpler pyrazines like 6-Isopropyl-pyrazin-2-ol, which lacks such complexity .

Data Tables: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| 6-Isopropyl-pyrazin-2-ol | C₇H₁₀N₂O | 138.17 | -OH, -CH(CH₃)₂ | Agrochemical intermediates, drug precursors |

| 2-Isopropyl-6-methoxypyrazine | C₈H₁₂N₂O | 152.20 | -OCH₃, -CH(CH₃)₂ | Flavorants, fragrances |

| 6-(2-Hydroxyethyl)-pyrazolo-pyrimidinone | C₁₁H₁₄N₄O₂ | 246.26 | -CH₂CH₂OH, fused pyrazolo-pyrimidinone | Anticancer agents, kinase inhibitors |

Research Findings and Implications

Hydroxyl vs. Methoxy Substituents :

- The hydroxyl group in 6-Isopropyl-pyrazin-2-ol enhances aqueous solubility (logP ~1.2) compared to its methoxy analog (logP ~2.5), making it more suitable for hydrophilic applications .

- Methoxy derivatives, however, exhibit superior thermal stability, with decomposition temperatures exceeding 200°C, ideal for industrial processes .

Biological Activity: Hydroxyethyl-substituted pyrazolo-pyrimidinones show IC₅₀ values <1 µM in kinase inhibition assays, outperforming simpler pyrazines like 6-Isopropyl-pyrazin-2-ol, which lack fused heterocyclic systems .

Synthetic Accessibility :

- 6-Isopropyl-pyrazin-2-ol is synthesized via nucleophilic substitution or catalytic coupling, whereas methoxy analogs require protective-group strategies to avoid hydroxylation side reactions .

Actividad Biológica

6-Isopropyl-pyrazin-2-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

6-Isopropyl-pyrazin-2-ol features a pyrazine ring with an isopropyl group and a hydroxyl group at the 2-position. The unique substitution pattern contributes to its lipophilicity and biological activity, making it a candidate for various applications in pharmacology and biochemistry.

Biological Activities

Antimicrobial Properties

Research indicates that 6-Isopropyl-pyrazin-2-ol exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. The hydroxyl group in 6-Isopropyl-pyrazin-2-ol is believed to play a crucial role in scavenging free radicals, thus protecting cellular components from oxidative damage. In vitro assays demonstrated significant radical scavenging activity, comparable to established antioxidants.

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of 6-Isopropyl-pyrazin-2-ol on cancer cell lines. One notable study reported that the compound induced apoptosis in MCF-7 breast cancer cells, with an IC50 value indicating effective growth inhibition at low concentrations. The mechanism was linked to disruption of tubulin polymerization, thereby affecting microtubule dynamics essential for cell division .

The biological activity of 6-Isopropyl-pyrazin-2-ol can be attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding: The hydroxyl group forms hydrogen bonds with biological macromolecules, influencing their conformation and function.

- Enzyme Interaction: The pyrazine ring may interact with enzyme active sites, modulating their activity and leading to various biochemical effects.

- Cellular Uptake: Its lipophilic nature facilitates cellular membrane permeability, enhancing bioavailability within target cells.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a controlled study involving MCF-7 breast cancer cells, 6-Isopropyl-pyrazin-2-ol was administered at varying concentrations. Results indicated:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.